3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound featuring a combination of imidazole, piperidine, and cinnoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Piperidine Derivative Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where the sulfonylated imidazole reacts with a piperidine derivative.
Methoxylation: The intermediate product undergoes methoxylation using methanol and a suitable catalyst.
Cinnoline Ring Formation: Finally, the tetrahydrocinnoline ring is formed through a cyclization reaction involving appropriate starting materials and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperidine rings.
Reduction: Reduced forms of the sulfonyl group, potentially leading to thiol or sulfide derivatives.
Substitution: Substituted products where the methoxy or sulfonyl groups are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- **3-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile
Uniqueness
Compared to similar compounds, 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline stands out due to its unique combination of functional groups. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-14-20-19(12-23(14)2)28(25,26)24-9-7-15(8-10-24)13-27-18-11-16-5-3-4-6-17(16)21-22-18/h11-12,15H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIFNYFDWYUAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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